1-(2,5-difluorobenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine
Description
Properties
IUPAC Name |
8-[4-(2,5-difluorophenyl)sulfonylpiperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N6O2S/c1-11-20-21-16-15(19-4-5-24(11)16)22-6-8-23(9-7-22)27(25,26)14-10-12(17)2-3-13(14)18/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUURLAXKWGZEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,5-difluorobenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine involves several steps, starting from commercially available reagents. One common synthetic route includes the following steps:
Formation of the Triazolo-Pyrazine Core: The triazolo-pyrazine core can be synthesized by the oxidative cyclization of 2-hydrazinylpyrazine with cyanogen chloride in the presence of acetic acid and sodium acetate trihydrate at low temperature.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where the triazolo-pyrazine intermediate reacts with a suitable piperazine derivative.
Attachment of the Difluorobenzenesulfonyl Group: The final step involves the sulfonylation of the piperazine derivative with 2,5-difluorobenzenesulfonyl chloride under basic conditions.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-(2,5-difluorobenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and methanol, as well as catalysts such as palladium on carbon for hydrogenation reactions .
Scientific Research Applications
1-(2,5-difluorobenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as a dual c-Met/VEGFR-2 inhibitor, showing promising antiproliferative activities against cancer cell lines such as A549, MCF-7, and Hela.
Antibacterial Activity: It has demonstrated moderate to good antibacterial activities against Gram-positive and Gram-negative bacteria, making it a candidate for the development of new antimicrobial agents.
Biological Research: The compound’s ability to inhibit specific kinases and its low hemolytic toxicity make it a valuable tool for studying cellular signaling pathways and drug resistance mechanisms.
Mechanism of Action
The mechanism of action of 1-(2,5-difluorobenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine involves its interaction with molecular targets such as c-Met and VEGFR-2 kinases. By binding to the active sites of these kinases, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival . Molecular docking and dynamics simulations have shown that the compound forms stable interactions with these proteins, contributing to its inhibitory effects .
Comparison with Similar Compounds
Similar compounds to 1-(2,5-difluorobenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine include other triazolo-pyrazine derivatives, such as:
[1,2,4]triazolo[4,3-a]pyrazine: This core structure is shared by many compounds with diverse biological activities, including antibacterial and anticancer properties.
[1,2,4]triazolo[4,3-b]pyrazine: Another isomeric form with similar applications in medicinal chemistry.
[1,2,4]triazolo[4,3-a]quinoxaline: Known for its DNA-binding properties and potential as an anticancer agent.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other triazolo-pyrazine derivatives.
Biological Activity
1-(2,5-Difluorobenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound features a piperazine core substituted with a 2,5-difluorobenzenesulfonyl group and a triazolopyrazine moiety. The structural formula can be represented as follows:
Research indicates that the compound may exert its biological effects through several mechanisms:
- Inhibition of Protein Targets : The difluorobenzenesulfonyl group is known to interact with various protein targets, potentially inhibiting their function.
- Modulation of Signaling Pathways : The triazolo[4,3-a]pyrazin moiety may influence signaling pathways related to inflammation and cell proliferation.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains.
Biological Activity Overview
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of the compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results showed significant inhibition at concentrations as low as 10 µg/mL, suggesting potential for development as an antibacterial agent.
Case Study 2: Anti-inflammatory Properties
In an experimental model of inflammatory bowel disease (IBD), administration of the compound resulted in a marked decrease in disease activity index and colonic inflammatory lesions. This study highlighted its potential as a therapeutic agent for gastrointestinal disorders.
Case Study 3: Neuroprotective Effects
A recent investigation into the neuroprotective properties of the compound demonstrated its ability to reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. These findings support further exploration into its use for neurodegenerative diseases.
Research Findings
Recent research has focused on elucidating the specific pathways affected by this compound:
- Inflammatory Pathways : The compound was found to downregulate TNF-α and IL-6 levels in macrophage cultures.
- Cell Cycle Arrest : In cancer cell lines, it induced G0/G1 phase arrest, suggesting it may interfere with cell cycle progression.
- Apoptosis Induction : Evidence from flow cytometry assays indicated increased apoptosis in treated cells compared to controls.
Q & A
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
Methodological Answer:
- Click Chemistry Optimization : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) in a H₂O:DCM (1:2) solvent system. Monitor reaction progress via TLC (hexane:EtOAc, 1:2) and purify via silica gel chromatography (EtOAc:hexane, 1:8) .
- Coupling Reactions : For sulfonamide or piperazine substitutions, employ EDCI·HCl/HOBt (2 mmol each) with DIPEA (2 mmol) in anhydrous DMF at 60°C for 18 hours. Extract with water and recrystallize or chromatograph .
Q. What analytical techniques are critical for characterizing this compound and verifying its structure?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C-NMR in DMSO-d₆ to confirm substitution patterns (e.g., tert-butyl groups at δ 1.44 ppm, aromatic protons at δ 7.35–8.08 ppm) .
- HPLC-PDA : Assess purity (>95%) with reverse-phase C18 columns (MeCN:H₂O + 0.1% TFA).
- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ for derivatives with molecular weights ~365–467 g/mol) .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
Methodological Answer:
- In Vitro Anticancer Screening : Test against human cancer cell lines (e.g., MCF-7, HepG2) using MTT assays at concentrations 1–100 µM. Compare IC₅₀ values with standard chemotherapeutics .
- Enzyme Inhibition : Assess activity against fungal tyrosinase or adenosine receptors via fluorometric or radiometric assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of substituents?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified benzenesulfonyl (e.g., monofluoro vs. difluoro) or triazolopyrazine groups (e.g., 3-methyl vs. 3-aryl). Test receptor binding (e.g., adenosine A₁/A₂A) via competitive radioligand assays .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to correlate substituent positions (e.g., 2,5-difluoro) with binding affinity to target proteins .
Q. What strategies resolve low solubility in aqueous buffers during in vitro testing?
Methodological Answer:
- Co-Solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
- Salt Formation : Synthesize hydrochloride or phosphate salts via reaction with HCl gas or H₃PO₄ in EtOAc. Confirm crystallinity via XRPD and thermal stability via TGA/DSC .
Q. How can contradictions in synthetic yields between similar procedures be investigated?
Methodological Answer:
Q. What computational methods validate molecular docking predictions for adenosine receptor binding?
Methodological Answer:
Q. How can byproduct formation during piperazine functionalization be minimized?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
